4-Bromo-beta,2,5-trimethoxy-benzeneethanamine
Overview
Description
4-Bromo-beta,2,5-trimethoxy-benzeneethanamine: is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a bromine atom at the fourth position and methoxy groups at the second and fifth positions on the benzene ring, along with an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine typically involves the bromination of beta,2,5-trimethoxy-benzeneethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom at the fourth position can be substituted with other nucleophiles, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
4-Bromo-beta,2,5-trimethoxy-benzeneethanamine has gained significant attention in scientific research due to its potential biological activity and applications in various fields. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-Bromo-3,4,5-trimethoxy-benzaldehyde: Similar structure with bromine and methoxy groups but differs in the presence of an aldehyde group instead of an ethanamine side chain.
4-Bromo-2,5-dimethoxy-benzeneethanamine: Similar structure but lacks one methoxy group compared to 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine.
Uniqueness: this compound is unique due to the specific arrangement of bromine and methoxy groups on the benzene ring, along with the ethanamine side chain. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various scientific applications.
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3.ClH/c1-14-9-5-8(12)10(15-2)4-7(9)11(6-13)16-3;/h4-5,11H,6,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAQBIKCCTEDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(CN)OC)OC)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346265 | |
Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98537-39-4 | |
Record name | Bob hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098537394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BOB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Y6SRF77G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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